![molecular formula C27H32N4O4S B11831190 Piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-](/img/structure/B11831190.png)
Piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML604086 is a selective inhibitor of the C-C chemokine receptor type 8 (CCR8). It is known for its ability to suppress CCL1-mediated chemotaxis and enhance intracellular calcium ion concentrations. This compound is primarily used in scientific research to study the role of CCR8 in various biological processes, particularly in the context of immune response and inflammation .
Preparation Methods
The synthesis of ML604086 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods for ML604086 are not widely documented, but custom synthesis services are available to meet research needs .
Chemical Reactions Analysis
ML604086 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups and enhancing its activity.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which help in replacing specific atoms or groups within the molecule.
Major Products: The primary products formed from these reactions are modified versions of ML604086 with enhanced or altered biological activity.
Scientific Research Applications
ML604086 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of CCR8 inhibitors.
Biology: Researchers use ML604086 to investigate the role of CCR8 in immune cell signaling and chemotaxis.
Medicine: The compound is explored for its potential therapeutic applications in treating inflammatory diseases and conditions involving immune cell migration.
Industry: ML604086 is utilized in the development of new drugs targeting CCR8 and related pathways
Mechanism of Action
ML604086 exerts its effects by selectively inhibiting the binding of CCL1 to CCR8 on circulating T-cells. This inhibition prevents CCL1-mediated chemotaxis, thereby reducing the migration of immune cells to sites of inflammation. The compound also increases intracellular calcium ion concentrations, which plays a crucial role in various cellular signaling pathways .
Comparison with Similar Compounds
ML604086 is unique in its high selectivity for CCR8 compared to other chemokine receptor inhibitors. Similar compounds include:
Vercirnon: A selective and potent antagonist of CCR9, used in the research of inflammatory bowel diseases.
AZD2098: A potent CCR4 inhibitor used for asthma research.
PF-4136309: A specific and orally bioavailable CCR2 antagonist.
BMS-817399: An orally active antagonist of CCR1 with applications in rheumatoid arthritis research.
ML604086 stands out due to its specific inhibition of CCR8, making it a valuable tool for studying the unique roles of this receptor in immune response and inflammation.
Properties
Molecular Formula |
C27H32N4O4S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-[4-[[(3R,4R)-1-[(2S)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide |
InChI |
InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1 |
InChI Key |
FABRBEGQMXBELT-SELNLUPBSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C)C(=O)[C@H](C)N |
Canonical SMILES |
CC1CN(CCC1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


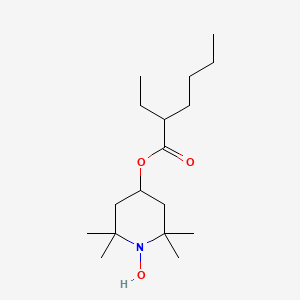
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)
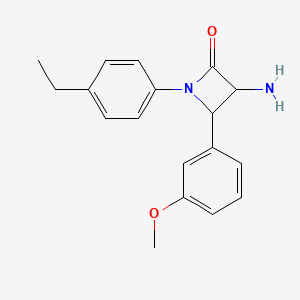
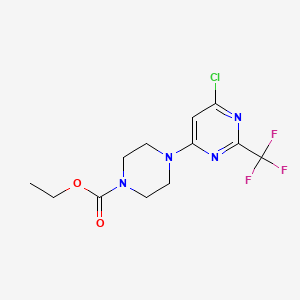
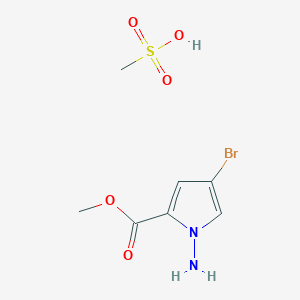
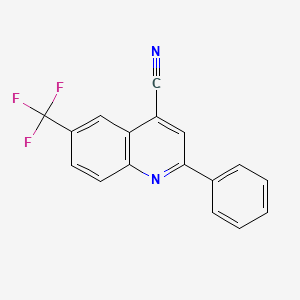
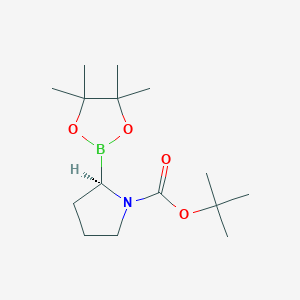
![Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11831148.png)
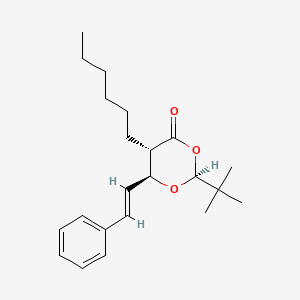
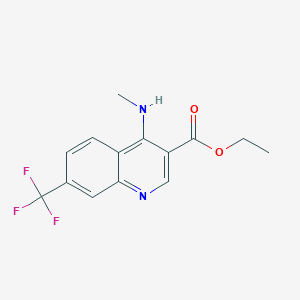
![4-Methyl-3-[2-morpholin-4-yl-6-[2-(oxan-2-yloxy)ethoxy]pyridin-4-yl]aniline](/img/structure/B11831163.png)

![Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester](/img/structure/B11831177.png)
